

# NMR spectroscopy of N-Hydroxy-2-phenylacetamide

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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of **N-Hydroxy-2-phenylacetamide**

## Authored by a Senior Application Scientist

This document provides a comprehensive guide for the structural elucidation of **N-Hydroxy-2-phenylacetamide** using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and verifiable analytical workflow.

## Introduction: The Significance of N-Hydroxy-2-phenylacetamide

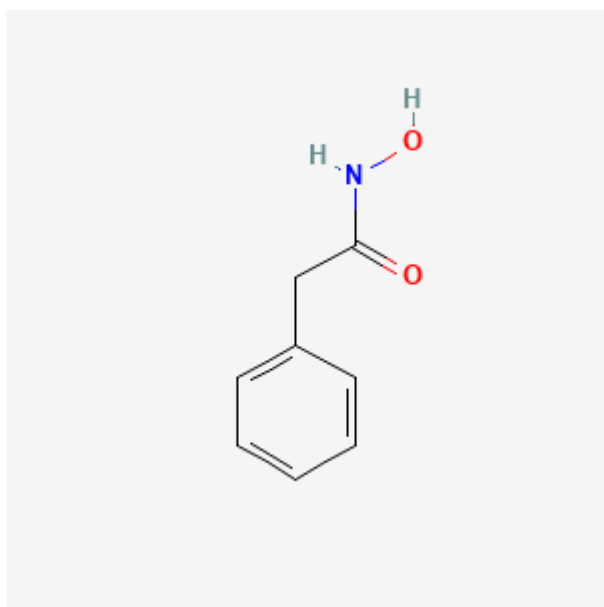
**N-Hydroxy-2-phenylacetamide**, also known as phenylacetohydroxamic acid, belongs to the hydroxamic acid class of compounds.<sup>[1]</sup> Hydroxamic acids are of significant interest in medicinal chemistry and drug development due to their potent metal-chelating properties, which enable them to act as inhibitors for a variety of metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).<sup>[2][3]</sup>

Given its therapeutic potential, unambiguous structural verification and purity assessment are paramount. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information on the molecular topology, connectivity, and three-dimensional structure of

small organic molecules.[4] This guide details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization of **N-Hydroxy-2-phenylacetamide**.

## Molecular Structure and Spectroscopic Overview

The structure of **N-Hydroxy-2-phenylacetamide** ( $C_8H_9NO_2$ ) contains several key features that are readily identifiable by NMR. For clarity throughout this guide, the atoms are numbered as shown below.



**Figure 1.** Chemical Structure of **N-Hydroxy-2-phenylacetamide**.<sup>[1]</sup>

Key Structural Features for NMR Analysis:

- Phenyl Ring: Five aromatic protons (H2-H6) and six aromatic carbons (C1-C6).
- Methylene Bridge: A chemically distinct methylene group (-CH<sub>2</sub>-) at position C7 with two equivalent protons (H7).
- Hydroxamic Acid Moiety: A carbonyl group (C8) and two exchangeable protons attached to heteroatoms: one on the nitrogen (N-H) and one on the oxygen (O-H).

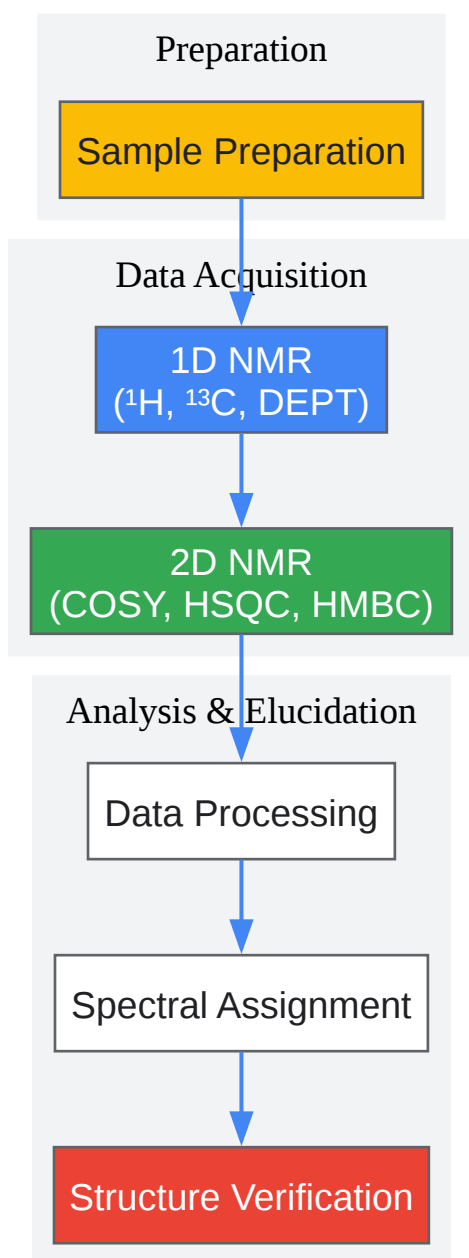
## Core NMR Methodologies: A Primer

A multi-faceted approach using several NMR experiments is required for full structural assignment. Each experiment provides a unique piece of the structural puzzle.

- $^1\text{H}$  NMR (Proton NMR): Identifies all unique proton environments in the molecule, providing information on chemical shift, signal integration (proton count), and spin-spin coupling (neighboring protons).
- $^{13}\text{C}$  NMR (Carbon NMR): Identifies all unique carbon environments. Broadband proton-decoupled spectra yield singlets for each carbon, simplifying the spectrum but losing coupling information.[\[5\]](#)
- DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments used to differentiate between methyl ( $\text{CH}_3$ ), methylene ( $\text{CH}_2$ ), and methine ( $\text{CH}$ ) carbons.[\[6\]](#)[\[7\]](#)
  - DEPT-90: Shows only signals from  $\text{CH}$  carbons.
  - DEPT-135: Shows positive signals for  $\text{CH}$  and  $\text{CH}_3$  carbons and negative signals for  $\text{CH}_2$  carbons. Quaternary carbons (like C1 and C8) are absent in both spectra.[\[8\]](#)
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds.[\[9\]](#)[\[10\]](#)[\[11\]](#) It reveals which protons are neighbors in the molecular structure.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbon they are attached to (one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlation).[\[12\]](#)[\[13\]](#)[\[14\]](#) It is a highly sensitive method for pairing up protons with their carbons.[\[15\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[\[16\]](#)[\[17\]](#) This is crucial for identifying connectivity across quaternary carbons and heteroatoms, piecing together the complete carbon skeleton.[\[18\]](#)

## Experimental Workflow and Protocols

The overall process from sample receipt to final structure confirmation follows a logical sequence designed for efficiency and data integrity.



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**Caption:** Overall workflow for NMR-based structural elucidation.

## Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.<sup>[19]</sup> Proper sample preparation is critical to avoid poor resolution, broad lines, and other spectral artifacts.

Materials:

- **N-Hydroxy-2-phenylacetamide** sample (5-10 mg for  $^1\text{H}$ ; 20-50 mg for  $^{13}\text{C}$  and 2D NMR)
- High-quality 5 mm NMR tube and cap[20]
- Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- Glass Pasteur pipette and a small plug of glass wool
- Small vial for dissolution

Rationale for Solvent Choice:  $\text{DMSO-d}_6$  is an excellent choice for hydroxamic acids. It is a polar aprotic solvent capable of dissolving the sample well. Crucially, it allows for the observation of the exchangeable N-H and O-H protons, which would rapidly exchange and become invisible in solvents like  $\text{D}_2\text{O}$  or  $\text{CD}_3\text{OD}$ . A study on substituted benzohydroxamic acids confirmed the stability of the hydroxamic acid tautomer in  $\text{DMSO}$  solution.[21]

#### Step-by-Step Protocol:

- **Weighing:** Accurately weigh 20-30 mg of the **N-Hydroxy-2-phenylacetamide** sample into a clean, dry vial. This amount provides a good concentration for both  $^1\text{H}$  and a suite of  $^{13}\text{C}$ -based experiments without excessive acquisition times.[22][23]
- **Dissolution:** Add approximately 0.6-0.7 mL of  $\text{DMSO-d}_6$  to the vial.[24] Gently swirl or vortex the vial to ensure the sample dissolves completely.
- **Filtration:** Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can introduce contaminants.[19]
- **Transfer:** Filter the solution through the glass wool-plugged pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[19][24]
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identity.

## Protocol: NMR Data Acquisition

The following parameters are typical for a 500 MHz or 600 MHz NMR spectrometer.

### 1. $^1\text{H}$ NMR Acquisition:

- Experiment: Standard 1D proton acquisition.
- Number of Scans (ns): 8-16.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Rationale: This provides a high-quality spectrum with excellent signal-to-noise in a few minutes.

### 2. $^{13}\text{C}$ NMR Acquisition:

- Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
- Number of Scans (ns): 1024-4096.
- Relaxation Delay (d1): 2 seconds.
- Rationale:  $^{13}\text{C}$  has a low natural abundance and lower gyromagnetic ratio, requiring significantly more scans than  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.[\[22\]](#)

### 3. DEPT-135 and DEPT-90 Acquisition:

- Experiment: Standard DEPT-135 and DEPT-90 pulse programs.
- Number of Scans (ns): 512-1024.
- Relaxation Delay (d1): 2 seconds.
- Rationale: These experiments are more sensitive than a standard  $^{13}\text{C}$  experiment but still require a moderate number of scans. Running both is essential for unambiguous carbon type identification.[\[25\]](#)

### 4. 2D COSY Acquisition:

- Experiment: Standard gradient-selected COSY (e.g., cosygpqf).

- Number of Scans (ns): 2-4 per increment.
- Increments (F1 dimension): 256-512.
- Rationale: COSY is a sensitive experiment that quickly reveals  $^1\text{H}$ - $^1\text{H}$  coupling networks.[26]

#### 5. 2D HSQC Acquisition:

- Experiment: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
- Number of Scans (ns): 4-8 per increment.
- Increments (F1 dimension): 256.
- Rationale: This edited HSQC experiment not only shows one-bond correlations but can also phase  $\text{CH}/\text{CH}_3$  signals differently from  $\text{CH}_2$  signals, providing similar information to a DEPT-135 but with much higher sensitivity.[13]

#### 6. 2D HMBC Acquisition:

- Experiment: Standard gradient-selected HMBC (e.g., hmbcgp1pndqf).
- Number of Scans (ns): 8-32 per increment.
- Increments (F1 dimension): 256-512.
- Long-range coupling delay (d6): Optimized for  $\sim 8$  Hz.
- Rationale: HMBC is less sensitive than HSQC and requires more scans. The delay is optimized for typical 2-3 bond J-couplings to establish long-range connectivity.[13]

## Data Processing and Analysis

Raw Free Induction Decay (FID) data must be processed to generate interpretable spectra. This is typically performed using software such as Bruker's TopSpin[27], Mestrelab's Mnova[28][29], or the open-source web-based tool NMRium[30].

### Standard Processing Steps:

- **Fourier Transform (FT):** Converts the time-domain FID signal into the frequency-domain spectrum.
- **Phase Correction:** Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive and symmetrical).
- **Baseline Correction:** Corrects for any distortions in the spectral baseline.
- **Referencing:** Calibrates the chemical shift axis. For DMSO-d<sub>6</sub>, the residual solvent peak is set to 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C.
- **Integration (1D <sup>1</sup>H):** Measures the relative area under each peak to determine proton ratios.
- **Peak Picking:** Identifies the precise chemical shift of each signal.

## Spectral Interpretation and Structural Elucidation

This section details the step-by-step process of assigning all signals and confirming the molecular structure of **N-Hydroxy-2-phenylacetamide** using the acquired data.

## Predicted NMR Data Summary

The following table summarizes the expected signals for **N-Hydroxy-2-phenylacetamide**.



Atom(s)	Label	Experiment	Expected $\delta$ (ppm)	Multiplicity / DEPT Phase
H2/H6	Ar-H (ortho)	$^1\text{H}$	~7.3	Multiplet
H3/H5	Ar-H (meta)	$^1\text{H}$	~7.3	Multiplet
H4	Ar-H (para)	$^1\text{H}$	~7.2	Multiplet
H7	-CH <sub>2</sub> -	$^1\text{H}$	~3.4	Singlet
NH	N-H	$^1\text{H}$	~9.0-11.0	Broad Singlet
OH	O-H	$^1\text{H}$	~9.0-11.0	Broad Singlet
C1	Ar-C (ipso)	$^{13}\text{C}$	~135	Quaternary (absent in DEPT)
C2/C6	Ar-CH (ortho)	$^{13}\text{C}$	~129	CH (positive in DEPT-135)
C3/C5	Ar-CH (meta)	$^{13}\text{C}$	~128	CH (positive in DEPT-135)
C4	Ar-CH (para)	$^{13}\text{C}$	~126	CH (positive in DEPT-135)
C7	-CH <sub>2</sub> -	$^{13}\text{C}$	~40	CH <sub>2</sub> (negative in DEPT-135)
C8	C=O	$^{13}\text{C}$	~168	Quaternary (absent in DEPT)

## Step-by-Step Assignment

### Step 1: Analyze the $^1\text{H}$ NMR Spectrum

- Identify the aromatic region between 7.2-7.4 ppm, which should integrate to 5 protons.
- Locate a sharp singlet around 3.4 ppm, integrating to 2 protons. This is characteristic of the isolated methylene group (H7).

- Find two broad singlets in the downfield region ( $>9.0$  ppm), each integrating to 1 proton. These are the exchangeable NH and OH protons.

#### Step 2: Analyze the $^{13}\text{C}$ and DEPT Spectra

- The  $^{13}\text{C}$  spectrum should show 6 distinct signals (due to symmetry in the phenyl ring, C2/C6 and C3/C5 are equivalent).
- The DEPT-135 spectrum is key:
  - One negative peak will appear around 40 ppm, confirming the  $\text{CH}_2$  group (C7).
  - Three positive peaks will appear in the aromatic region (125-130 ppm), corresponding to the three unique CH carbons of the phenyl ring (C2/C6, C3/C5, C4).
  - By comparing the full  $^{13}\text{C}$  spectrum with the DEPT-135, two signals will be absent: the carbonyl carbon (C8,  $\sim 168$  ppm) and the ipso-carbon (C1,  $\sim 135$  ppm). This confirms their quaternary nature.<sup>[5][8]</sup>

#### Step 3: Analyze the 2D HSQC Spectrum

- The HSQC spectrum will show direct, one-bond correlations, definitively linking protons to their attached carbons.<sup>[13]</sup>
- A cross-peak will connect the proton signal at  $\sim 3.4$  ppm to the carbon signal at  $\sim 40$  ppm, assigning H7 to C7.
- Cross-peaks in the aromatic region will connect the proton signals ( $\sim 7.2$ - $7.3$  ppm) to their respective carbon signals ( $\sim 126$ - $129$  ppm), confirming the Ar-CH assignments.

#### Step 4: Analyze the 2D HMBC Spectrum

- The HMBC spectrum provides the final connections to build the molecular skeleton.<sup>[16][31]</sup>  
The following diagram illustrates the most critical correlations.

**Caption:** Diagram of key 2- and 3-bond HMBC correlations.

- H7 Protons (~3.4 ppm): These are the most informative protons. Look for cross-peaks from this signal to:
  - The carbonyl carbon (C8, ~168 ppm) - a three-bond ( $^3J$ ) correlation that connects the methylene group to the hydroxamic acid moiety.
  - The ipso-carbon (C1, ~135 ppm) - a two-bond ( $^2J$ ) correlation that connects the methylene group to the phenyl ring.
  - The ortho-carbons (C2/C6, ~129 ppm) - a three-bond ( $^3J$ ) correlation.
- NH Proton (>9.0 ppm): This proton should show a strong two-bond ( $^2J$ ) correlation to the carbonyl carbon (C8), confirming its position adjacent to the carbonyl group.
- Aromatic Protons: These will show various correlations within the ring that confirm the substitution pattern. For example, the ortho-protons (H2/H6) will show a three-bond correlation to the para-carbon (C4).

By systematically analyzing these correlations, every atom in the molecule can be placed, leading to an unambiguous confirmation of the **N-Hydroxy-2-phenylacetamide** structure.

## Conclusion

This application note provides a comprehensive and scientifically grounded framework for the complete NMR-based structural elucidation of **N-Hydroxy-2-phenylacetamide**. By employing a logical sequence of 1D ( $^1H$ ,  $^{13}C$ , DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can move from a prepared sample to a fully verified molecular structure. The causality-driven protocols and detailed interpretation guide ensure that the analysis is not only accurate but also robust and reproducible, meeting the high standards required for research and drug development.

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